4-pent-1-enyl-benzoic acid
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Overview
Description
4-pent-1-enyl-benzoic acid is a chemical compound that belongs to the family of benzoic acids. It is characterized by a benzoic acid core with a pent-1-en-1-yl substituent at the para position. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-pent-1-enyl-benzoic acid can be achieved through the reaction of benzaldehyde with pentenal under acidic conditions. Proper catalyst and temperature control are required to obtain a high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-pent-1-enyl-benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-1-en-1-yl group to a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated benzoic acid derivatives.
Substitution: Halogenated or sulfonated benzoic acid derivatives.
Scientific Research Applications
4-pent-1-enyl-benzoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-pent-1-enyl-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Pent-4-en-1-yl)benzoic acid: Similar structure with a different position of the double bond.
4-(1H-Pyrrol-1-yl)benzoic acid: Contains a pyrrole ring instead of a pentenyl group.
Uniqueness
4-pent-1-enyl-benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-[(E)-pent-1-enyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYZZVKPJHDAOE-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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